Amn082 dihydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

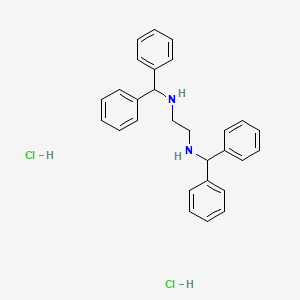

La síntesis del diclorhidrato de AMN 082 implica la combinación de N,N'-bis(difenilmetil)etano-1,2-diamina con dos equivalentes molares de ácido clorhídrico . Las condiciones de reacción típicamente requieren un calentamiento suave y tratamiento ultrasónico para asegurar la solubilidad adecuada y la finalización de la reacción .

Métodos de producción industrial

Los métodos de producción industrial para el diclorhidrato de AMN 082 no están extensamente documentados. El compuesto se sintetiza en laboratorios para fines de investigación, y el proceso implica técnicas de síntesis orgánica estándar, incluido el uso de solventes apropiados y métodos de purificación como la recristalización .

Análisis De Reacciones Químicas

Tipos de reacciones

El diclorhidrato de AMN 082 principalmente se somete a reacciones de sustitución debido a la presencia del grupo funcional diamina. También puede participar en la formación de complejos con varios iones metálicos .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran el diclorhidrato de AMN 082 incluyen ácido clorhídrico, solventes orgánicos como dimetilsulfóxido (DMSO) y etanol . Las reacciones generalmente se llevan a cabo en condiciones suaves con calentamiento suave y tratamiento ultrasónico para mejorar la solubilidad .

Principales productos formados

Los principales productos formados a partir de las reacciones del diclorhidrato de AMN 082 incluyen su sal de clorhidrato y varios complejos metálicos, dependiendo de los reactivos y las condiciones utilizadas .

Aplicaciones Científicas De Investigación

Neuropharmacological Research

Mechanism of Action:

AMN082 functions primarily as an allosteric agonist for mGluR7, influencing neurotransmitter release and synaptic plasticity. It has been shown to modulate GABA and glutamate levels in critical brain regions such as the nucleus accumbens and amygdala, which are pivotal in reward processing and emotional regulation .

Key Findings:

- Cocaine Reward Modulation: AMN082 has been demonstrated to inhibit the rewarding effects of cocaine in rodent models. Systemic administration (1-20 mg/kg) significantly reduced cocaine-induced self-administration, indicating its potential as a therapeutic agent for addiction .

- Anxiolytic Effects: Studies have indicated that AMN082 can induce both anxiolytic and anxiogenic-like effects depending on the dosage and context of administration. This duality highlights its complex role in anxiety modulation .

Behavioral Studies

Impact on Alcohol Consumption:

Research has shown that AMN082 can effectively reduce ethanol consumption and preference in rats. In controlled experiments, doses of 10 mg/kg significantly decreased alcohol intake during the initial hours post-administration, suggesting its potential utility in addressing alcohol use disorders .

Table: Effects of AMN082 on Ethanol Consumption

| Dose (mg/kg) | Time Frame | Ethanol Consumption (g/kg) | Preference Ratio |

|---|---|---|---|

| 0 (Control) | 4 hours | 4.5 | 0.75 |

| 10 | 4 hours | 2.0 | 0.25 |

| 20 | 4 hours | 3.5 | 0.50 |

Case Studies and Experimental Applications

Case Study: Cocaine Self-Administration

In a study assessing the effects of AMN082 on cocaine self-administration, researchers found that microinjections into the nucleus accumbens significantly inhibited cocaine reward behaviors without affecting general locomotion . This specificity suggests that AMN082 may serve as a targeted intervention for substance use disorders.

Case Study: Anxiety and Depression Models

AMN082's ability to modulate anxiety-like behaviors was evaluated using various rodent models. The compound exhibited antidepressant-like effects while also revealing anxiogenic properties at certain doses, thereby complicating its therapeutic profile but also expanding its research applications in mood disorders .

Implications for Future Research

The multifaceted effects of AMN082 dihydrochloride underscore its potential as a valuable tool in neuropharmacological research:

- Neuropsychiatric Disorders: Given its modulation of neurotransmitter systems, further exploration into its efficacy for treating conditions such as anxiety, depression, and addiction is warranted.

- Synaptic Plasticity: Understanding how AMN082 influences synaptic transmission could provide insights into learning and memory processes.

Mecanismo De Acción

El diclorhidrato de AMN 082 ejerce sus efectos al unirse al sitio alostérico del receptor metabotrópico de glutamato 7 (mGluR7), que es un receptor acoplado a proteína G . Esta unión conduce a la activación de mGluR7, lo que resulta en la modulación de la liberación de neurotransmisores y la plasticidad sináptica . El compuesto inhibe potentemente la acumulación de monofosfato de adenosina cíclico (AMPc) y estimula la unión de guanosina-5'-O-(3-tiotrifosfato) (GTPγS) en células recombinantes y en membranas que expresan mGluR7 . Estos efectos son selectivos para mGluR7 y no afectan significativamente a otros subtipos de mGluR o receptores ionotrópicos de glutamato .

Comparación Con Compuestos Similares

El diclorhidrato de AMN 082 es único en su selectividad para mGluR7, lo que lo distingue de otros agonistas del receptor metabotrópico de glutamato . Compuestos similares incluyen:

L-AP4 (ácido L-2-amino-4-fosfonobutírico): Un agonista no selectivo para los mGluR del grupo III, incluidos mGluR4, mGluR6, mGluR7 y mGluR8.

DCG-IV (2S,2'R,3'R)-2-(2',3'-dicarboxi-ciclopropil)glicina: Un agonista selectivo para los mGluR del grupo II, incluidos mGluR2 y mGluR3.

LY354740 (1S,2S,5R,6S)-2-aminobici-clo[3.1.0]hexano-2,6-dicarboxílico: Un agonista selectivo para los mGluR del grupo II.

La selectividad del diclorhidrato de AMN 082 para mGluR7 lo convierte en una herramienta valiosa para estudiar las funciones específicas y el potencial terapéutico de este subtipo de receptor .

Propiedades

Número CAS |

97075-46-2 |

|---|---|

Fórmula molecular |

C28H29ClN2 |

Peso molecular |

429.0 g/mol |

Nombre IUPAC |

N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C28H28N2.ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-30H,21-22H2;1H |

Clave InChI |

OQWHMBBNPNSOAZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

SMILES canónico |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Apariencia |

Solid powder |

Pictogramas |

Irritant; Environmental Hazard |

Sinónimos |

AMN 082; AMN-082; AMN082; N,N'-bis[di(phenyl)methyl]ethane-1,2-diamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.